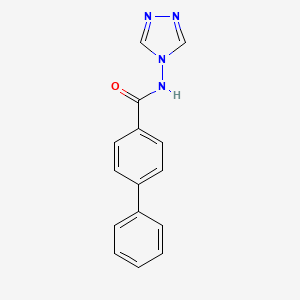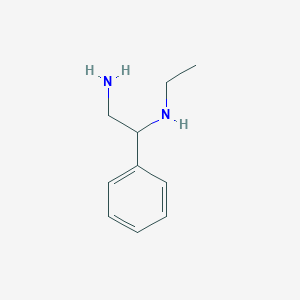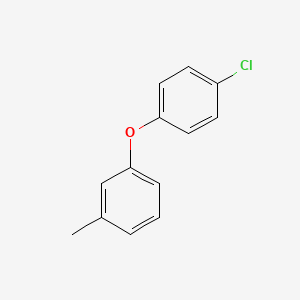
1-(4-Chlorophenoxy)-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenoxy)-3-methylbenzene is an organic compound characterized by a benzene ring substituted with a 4-chlorophenoxy group and a methyl group
Preparation Methods
The synthesis of 1-(4-Chlorophenoxy)-3-methylbenzene typically involves the reaction of 4-chlorophenol with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
1-(4-Chlorophenoxy)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the chlorophenoxy group.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles in the presence of suitable solvents and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Chlorophenoxy)-3-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenoxy)-3-methylbenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Chlorophenoxy)-3-methylbenzene can be compared with other similar compounds, such as:
2-(4-Chlorophenoxy)-3-methylbenzene: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and applications.
4-(4-Chlorophenoxy)-3-methylbenzene: Another isomer with distinct properties and uses.
1-(4-Bromophenoxy)-3-methylbenzene:
Properties
CAS No. |
96028-10-3 |
|---|---|
Molecular Formula |
C13H11ClO |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
1-chloro-4-(3-methylphenoxy)benzene |
InChI |
InChI=1S/C13H11ClO/c1-10-3-2-4-13(9-10)15-12-7-5-11(14)6-8-12/h2-9H,1H3 |
InChI Key |
HMZHVMPWQVXPOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


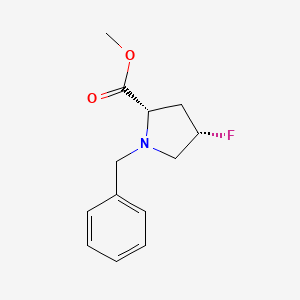
![N'~1~,N'~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide](/img/structure/B12450394.png)
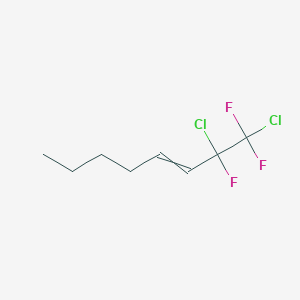
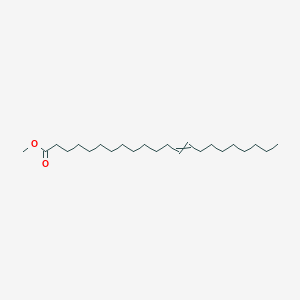
![2-chloro-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12450412.png)
![2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine](/img/structure/B12450420.png)
![2-[(1E)-2-(4-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12450426.png)
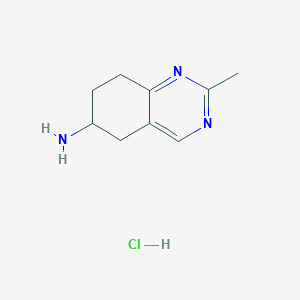
![Butyl[(2E)-3-phenylprop-2-EN-1-YL]amine hydrochloride](/img/structure/B12450432.png)
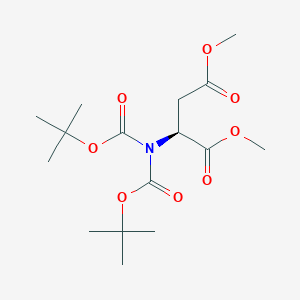
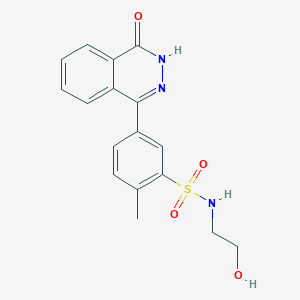
![N-[bis(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12450445.png)
